N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide
Description
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group attached to a 2-chlorooctylamine moiety. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory effects, often modulated by substituents on the aromatic ring and the alkyl chain .
Properties
CAS No. |
343227-72-5 |
|---|---|
Molecular Formula |
C15H24ClNO2S |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
N-(2-chlorooctyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H24ClNO2S/c1-3-4-5-6-7-14(16)12-17-20(18,19)15-10-8-13(2)9-11-15/h8-11,14,17H,3-7,12H2,1-2H3 |
InChI Key |
YGPRVWCIFQYDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chlorooctylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-Methylbenzenesulfonyl chloride+2-Chlorooctylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chlorooctyl chain can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic substitution: Formation of N-(2-substituted-octyl)-4-methylbenzene-1-sulfonamide.
Oxidation: Formation of 4-methylbenzenesulfonic acid derivatives.
Reduction: Formation of N-(2-chlorooctyl)-4-methylbenzene-1-amine.
Scientific Research Applications
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects. The 2-chlorooctyl chain may enhance the compound’s lipophilicity, facilitating its penetration into bacterial cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among sulfonamide derivatives include:
- Alkyl chain length: The 2-chlorooctyl group in the target compound contrasts with shorter chains (e.g., ethyl in N-(2-Chloroethyl)-4-methylbenzene-1-sulfonamide (ClEATs)).
- Aromatic substituents: The 4-methyl group on the benzene ring is a common feature in analogs like N-[2-(6-Bromo-4-methylidene-...)-ethyl]-4-methylbenzene-1-sulfonamide (12e).
- Heterocyclic moieties: Compounds like N-(2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)-N-methyl-4-propylbenzene-1-sulfonamide incorporate oxadiazole rings, which enhance metabolic stability and hydrogen-bonding capacity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using ChemDraw software.
Table 2: Spectroscopic Signatures
Biological Activity
N-(2-Chlorooctyl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.
Basic Information
| Property | Details |
|---|---|
| CAS Number | 343227-72-5 |
| Molecular Formula | C15H24ClNO2S |
| Molecular Weight | 317.9 g/mol |
| IUPAC Name | N-(2-chlorooctyl)-4-methylbenzenesulfonamide |
| Canonical SMILES | CCCCCCC(CNS(=O)(=O)C1=CC=C(C=C1)C)Cl |
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chlorooctylamine in the presence of a base like triethylamine. This method facilitates the formation of the sulfonamide bond while neutralizing the hydrochloric acid produced during the reaction.
This compound exhibits its biological activity primarily through its interaction with bacterial enzymes. The sulfonamide group structurally resembles para-aminobenzoic acid (PABA), which is a substrate for bacterial folate synthesis. By mimicking PABA, this compound inhibits the enzyme dihydropteroate synthase, thus disrupting folate metabolism in bacteria and exerting antimicrobial effects. The incorporation of the 2-chlorooctyl chain enhances lipophilicity, facilitating better penetration into bacterial cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on sulfonamide derivatives demonstrated that compounds with similar structures showed potent bactericidal and fungicidal effects against Gram-positive and Gram-negative bacteria .
The Minimum Inhibitory Concentration (MIC) values for this compound are yet to be extensively detailed; however, related sulfonamides have shown varying degrees of effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 10 |
| Escherichia coli | < 20 |
| Klebsiella pneumoniae | < 30 |
These results suggest that this compound could be a viable candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, sulfonamide derivatives were tested against multiple bacterial strains using the microdilution method. The results indicated that compounds with longer alkyl chains exhibited enhanced activity against Gram-negative bacteria compared to their shorter-chain counterparts .
- Toxicity Studies : Toxicological evaluations have shown that while sulfonamides generally have low acute toxicity, repeated exposure can lead to adverse effects in certain animal models. For instance, studies indicated no observed adverse effect levels (NOAEL) for related compounds were around 20 mg/kg body weight per day .
- Pharmacokinetics : Investigations into the pharmacokinetics of sulfonamides revealed that they are rapidly absorbed and primarily eliminated via urine. The metabolic pathways often yield several metabolites, which may also contribute to their overall biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
